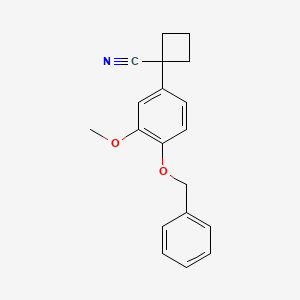

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile

Descripción

Propiedades

IUPAC Name |

1-(3-methoxy-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-21-18-12-16(19(14-20)10-5-11-19)8-9-17(18)22-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPQAGFOEXLJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2(CCC2)C#N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- The synthesis often begins with 2-(4-(benzyloxy)-3-methoxyphenyl)acetonitrile , which serves as the phenylacetonitrile precursor.

- Cyclobutanone derivatives, particularly 3-(benzyloxy)-1-cyclobutanone , are crucial intermediates for constructing the cyclobutane ring system.

General Synthetic Strategy

The preparation of 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile involves:

- Alkylation of the benzylic carbon of the substituted phenylacetonitrile with a suitable halogenated alkane to form a cyclobutyl ring.

- Subsequent functional group transformations such as nitration, reduction, or deprotection steps depending on the target compound.

Detailed Preparation Steps from Patent US9284272B2

This patent outlines a method for synthesizing the target compound or closely related analogs:

-

- Treat 2-(4-(benzyloxy)-3-methoxyphenyl)acetonitrile with sodium hydride (NaH) to generate the carbanion.

- React this with a terminally bis-halogenated alkane such as 1,3-dibromopropane to cyclize and form the cyclobutyl ring, yielding the cyclobutanecarbonitrile intermediate.

- Alternatively, a monohalogenated alkane can be used to yield alkylated products with different ring sizes or substituents.

Optional Nitration and Reduction :

- The intermediate can be nitrated with nitric acid to introduce nitro groups if required.

- Nitro groups can be reduced via catalytic hydrogenation to amines for further functionalization.

-

- Benzyl ether groups can be deprotected under hydrogenation conditions.

- Free hydroxyl groups can be re-alkylated to modify the molecule further.

-

- The compounds and intermediates are isolated and purified by standard organic synthesis techniques such as extraction, crystallization, and chromatography.

Preparation of 3-(Benzyloxy)-1-cyclobutanone Intermediate (CN111320535B)

This intermediate is pivotal for constructing the cyclobutanecarbonitrile moiety:

Step 1: Nucleophilic substitution

React 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate under basic conditions (NaH, n-butyl lithium, or potassium tert-butoxide) in solvents like DMF, DMA, or NMP at temperatures below 70°C to form a cyclobutane intermediate.Step 2: Acidic deprotection and hydrolysis

Treat the intermediate with acids such as hydrochloric acid or trifluoroacetic acid at 70-100°C for 8-10 hours to obtain 3-oxocyclobutanecarboxylic acid.Step 3: Hunsdiecker reaction

Convert the carboxylic acid to its silver salt, then react with elemental bromine to yield a bromoalkane intermediate.Step 4: Nucleophilic substitution with benzyl alcohol

React the bromoalkane with benzyl alcohol in the presence of sodium hydride in THF at 0-10°C to obtain 3-(benzyloxy)-1-cyclobutanone.

This method offers advantages such as mild reaction conditions, accessible raw materials, and suitability for industrial scale-up.

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3-dibromo-2,2-dimethoxypropane, diisopropyl malonate, NaH, DMF, <70°C | Cyclobutane intermediate (I) | Base choice: NaH, n-BuLi, KOtBu |

| 2 | Acidic deprotection/hydrolysis | HCl or TFA, 70-100°C, 8-10 h | 3-oxocyclobutanecarboxylic acid (II) | Extraction and recrystallization |

| 3 | Hunsdiecker reaction | Silver oxide, bromine, DCM, 40-70°C, 2-3 h | Bromoalkane (III) | Silver carboxylate intermediate |

| 4 | Nucleophilic substitution | Benzyl alcohol, NaH, THF, 0-10°C | 3-(Benzyloxy)-1-cyclobutanone (IV) | Mild conditions, good yield |

Alternative Routes and Considerations

- Some literature reports routes involving mercuric chloride catalysis and oxidation with perchloric acid, but these have drawbacks such as hazardous reagents and low scalability.

- Zinc-copper mediated ring closure and zinc powder dechlorination methods exist but are limited by cost and safety concerns.

- The preferred industrial route uses readily available and inexpensive starting materials with safer reagents and milder conditions.

Summary of Research Findings

- The alkylation of substituted phenylacetonitriles with bis-halogenated alkanes is a key step to form the cyclobutyl ring.

- The use of sodium hydride as a base and solvents like DMF enables efficient cyclization.

- The Hunsdiecker reaction is effective for converting carboxylic acids to bromoalkanes, facilitating subsequent nucleophilic substitution.

- Benzyl ether protection/deprotection strategies allow for selective functional group manipulation.

- The overall synthetic route balances yield, cost, and safety for potential industrial application.

Análisis De Reacciones Químicas

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Major Products: The major products depend on the specific reaction conditions but can include amines, carboxylic acids, and substituted aromatic compounds.

Aplicaciones Científicas De Investigación

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile involves its interaction with molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

Pathways Involved: It may modulate signaling pathways and metabolic processes, depending on its specific structure and functional groups.

Comparación Con Compuestos Similares

Structural Isomers: Substituent Position Variations

A key structural analog is 1-[3-(benzyloxy)phenyl]cyclobutane-1-carbonitrile (), which differs in the benzyloxy group’s position (3- vs. 4-position on the phenyl ring). This positional isomerism significantly alters steric and electronic properties:

The 4-benzyloxy group in the target compound may improve solubility in lipophilic environments compared to the 3-substituted analog. Additionally, the para-substitution could reduce steric clashes in molecular recognition contexts, such as enzyme binding .

Functional Group Variations: Cyclobutane vs. Ester Core

Another relevant analog is methyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate (, compound 5), which shares the 4-benzyloxy-3-methoxyphenyl moiety but replaces the cyclobutane-carbonitrile group with an acetate ester:

Conversely, the acetate ester in the analog may confer greater metabolic stability or hydrolytic susceptibility depending on the environment .

Research Findings and Implications

Steric Strain : The cyclobutane ring’s strain may increase susceptibility to ring-opening reactions compared to unstrained analogs, offering pathways for further derivatization.

Biological Relevance : The nitrile group’s ability to act as a hydrogen-bond acceptor could improve target engagement in enzyme inhibition, whereas positional isomerism (e.g., 3- vs. 4-substitution) might alter pharmacokinetic properties like membrane permeability .

Actividad Biológica

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 253.31 g/mol

The presence of the benzyloxy and methoxy groups contributes to its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Inhibition of Histone Methyltransferases

This compound has been identified as a selective inhibitor of histone methyltransferases (HMTs), particularly G9a and GLP. These enzymes play a crucial role in epigenetic regulation by methylating histones, which can affect gene expression and cellular processes.

- Target Enzymes : G9a and GLP

- Selectivity : The compound exhibits over 1000-fold selectivity for G9a compared to other methyltransferases, minimizing off-target effects and cytotoxicity in normal cells .

Anti-Cancer Activity

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, particularly leukemia cells. The following table summarizes key findings from studies on its anti-cancer effects:

| Cell Line | Treatment Concentration (µM) | Inhibition (%) | Reference |

|---|---|---|---|

| MV4;11 (Leukemia) | 1 | 70 | |

| HL-60 (Leukemia) | 2 | 65 | |

| PC3 (Prostate Cancer) | 5 | 50 |

Study on MV4;11 Cells

A study investigated the effects of the compound on MV4;11 leukemia cells. The results indicated significant growth inhibition when treated with the compound in combination with all-trans retinoic acid (ATRA), suggesting a synergistic effect that enhances anti-proliferative activity .

Western Blot Analysis

Western blot assays showed a marked reduction in H3K9me2 levels in treated cells, indicating effective inhibition of G9a activity. This reduction correlates with decreased cell viability and proliferation, highlighting the compound's potential as an anti-cancer agent .

Safety Profile

The compound has demonstrated minimal cytotoxicity towards peripheral blood mononuclear cells (PBMCs), indicating a favorable safety profile for potential therapeutic applications. This selectivity allows for targeted treatment strategies with reduced side effects compared to traditional chemotherapy .

Q & A

Q. What are the established synthetic routes for 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, and how can reaction yields be optimized?

The synthesis typically involves:

- Benzyloxy and methoxy group introduction : Starting with halogenated or hydroxylated benzene derivatives, such as bromophenol, followed by benzylation and methylation using reagents like benzyl bromide and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclobutane ring formation : A [2+2] cycloaddition or ring-closing metathesis, often catalyzed by transition metals (e.g., Pd or Ru complexes). Temperature control (0–25°C) and inert atmospheres are critical to minimize side reactions .

- Nitrilization : Conversion of a carbonyl group to a nitrile using reagents like NH₃/NaCN or dehydration of amides with PCl₅ .

Optimization parameters : Monitor reaction progress via TLC or HPLC, adjust stoichiometry of benzylating agents (1.2–1.5 eq.), and use anhydrous solvents to prevent hydrolysis.

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

- NMR : ¹H NMR identifies benzyloxy (δ 4.9–5.1 ppm, singlet) and methoxy (δ 3.8–3.9 ppm) protons. ¹³C NMR confirms the cyclobutane carbons (δ 25–35 ppm) and nitrile carbon (δ 115–120 ppm) .

- IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group.

- X-ray crystallography : Resolves cyclobutane ring conformation (e.g., puckering angles) and spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .

Q. What safety precautions are required given limited toxicological data?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to unknown chronic toxicity .

- Storage : In airtight containers under nitrogen at −20°C to prevent degradation.

- Waste disposal : Incinerate via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across cell lines?

- Mechanistic studies : Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding to kinases or receptors.

- Metabolic stability : Compare hepatic clearance rates using microsomal assays (e.g., human vs. rodent liver microsomes) to identify species-specific metabolism .

- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardized viability assays (e.g., ATP-based luminescence) to reduce variability .

Q. What computational strategies improve SAR predictions for kinase selectivity?

- Docking studies : Use Schrödinger or AutoDock to model interactions with kinase ATP-binding pockets. Focus on steric clashes with bulky benzyloxy groups and hydrogen bonding with methoxy substituents .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., replacing benzyloxy with smaller alkoxy groups) .

- MD simulations : Analyze conformational flexibility of the cyclobutane ring under physiological conditions (e.g., solvation in explicit water models) .

Q. How to design an HPLC-MS method for quantifying metabolic stability?

- Column selection : Use a C18 column (2.6 µm particle size) for high resolution.

- Mobile phase : Gradient elution with 0.1% formic acid in water/acetonitrile (5–95% ACN over 15 min) improves peak separation .

- MS detection : Electrospray ionization (ESI) in positive ion mode with MRM transitions for the parent ion (e.g., m/z 335 → 210) enhances sensitivity .

- Validation : Assess linearity (R² > 0.99), LOQ (<10 ng/mL), and matrix effects using pooled plasma .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 µM), and incubation times (1 h vs. 24 h) .

- Compound purity : Verify via HPLC (>98%) to exclude impurities affecting activity.

- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream kinase phosphorylation .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

| Intermediate | Reaction Step | Yield (%) | Reference |

|---|---|---|---|

| 4-(Benzyloxy)-3-methoxybenzaldehyde | Benzylation/methylation | 75–80 | |

| Cyclobutane precursor | [2+2] cycloaddition | 50–60 | |

| Final nitrile product | Dehydration | 85–90 |

Q. Table 2. Analytical Parameters for HPLC-MS Validation

| Parameter | Requirement | Result |

|---|---|---|

| Linearity (R²) | >0.99 | 0.999 |

| LOQ | ≤10 ng/mL | 8.2 ng/mL |

| Intra-day precision (%RSD) | <15% | 4.5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.